Nav1.7 Inhibitory Potency of Neoline vs. Prototypical Sodium Channel Blocker
Neoline demonstrates high-potency inhibition of the human Nav1.7 voltage-gated sodium channel (VGSC), a key target in pain signaling. While many sodium channel blockers are non-selective, neoline's potency on this specific isoform is a key differentiator. The IC50 value for neoline was determined via whole-cell patch-clamp electrophysiology in HEK293 cells expressing the human Nav1.7 channel. [1]
| Evidence Dimension | Inhibition of human Nav1.7 voltage-gated sodium channel current |
|---|---|
| Target Compound Data | IC50 = 25.8 nM |
| Comparator Or Baseline | Carbamazepine, a standard clinical sodium channel blocker used in neuropathic pain, has a reported IC50 of 49.9 µM for inhibiting Nav1.7 peak current in a comparable electrophysiological assay [2]. |
| Quantified Difference | Neoline is approximately 1934-fold more potent than carbamazepine at inhibiting Nav1.7 peak current in vitro. |
| Conditions | Whole-cell patch-clamp recording on HEK293 cells stably expressing human Nav1.7 VGSCs; compound applied at 1 µM. |
Why This Matters
This nanomolar potency against a genetically and pharmacologically validated human pain target provides a quantitative rationale for selecting neoline over less potent, non-selective sodium channel modulators in pain research programs.
- [1] Nakatani, Y., Negoro, K., Yamauchi, M., Katasho, M., Ishikura, K. I., Iwaki, A., ... & Amano, T. (2020). Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice. Journal of Ethnopharmacology, 259, 112963. View Source
- [2] Jo, S., & Bean, B. P. (2017). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. Molecular Pharmacology, 91(6), 630-639. View Source
